

Application Notes and Protocols for Bioassaying Trifloxystrobin Fungicide Sensitivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class, specifically categorized as a Quinone outside Inhibitor (QoI).[1] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (complex III), which disrupts the electron transport chain and halts ATP synthesis, ultimately leading to fungal cell death.[2][3] The extensive use of **Trifloxystrobin** has led to the emergence of resistant fungal strains, primarily due to a single point mutation in the cytochrome b (cytb) gene.[4] This mutation, most commonly a substitution of glycine (G) with alanine (A) at position 143 (G143A), confers a high level of resistance to **Trifloxystrobin** and other QoI fungicides.[4][5]

These application notes provide detailed protocols for conducting bioassays to determine the sensitivity of fungal isolates to **Trifloxystrobin**. The described methods, including mycelial growth inhibition and spore germination assays, are essential for resistance monitoring, fungicide efficacy evaluation, and the development of new antifungal agents.

Data Presentation

Table 1: In Vitro Sensitivity of Various Fungal Species to **Trifloxystrobin** (Mycelial Growth Inhibition)



Fungal Species	Isolate Type	EC50 (µg/mL)	Reference(s)
Sclerotinia sclerotiorum	Baseline (Wild Type)	0.01 - 0.80 (Mean: 0.06)	[6]
Corynespora cassiicola	Sensitive (Wild Type)	< 46	[7]
Corynespora cassiicola	Resistant (G143A)	81.56 - 337.71	[4]
Cercospora beticola	Sensitive (Wild Type)	≤ 0.006	[8]
Cercospora beticola	Resistant (G143A)	> 0.92	[8]
Erysiphe necator	Baseline (Wild Type)	< 0.001 - 0.159	[9]
Erysiphe necator	Resistant	> 100	[9]
Rhizoctonia solani	Field Isolates	0.14 - 823.54	[10]
Phyllosticta ampelicida	Baseline (Wild Type)	0.022	[6]

Table 2: In Vitro Sensitivity of Puccinia triticina to **Trifloxystrobin** (Spore Germination Inhibition)

Fungicide Combination	Concentration (ppm)	Spore Germination Inhibition (%)	Reference(s)
Tebuconazole 50% + Trifloxystrobin 25% WG	500	84.45	[2]
Tebuconazole 50% + Trifloxystrobin 25% WG	1000	85.42	[2]

Signaling Pathway of Trifloxystrobin Action and Resistance



Methodological & Application

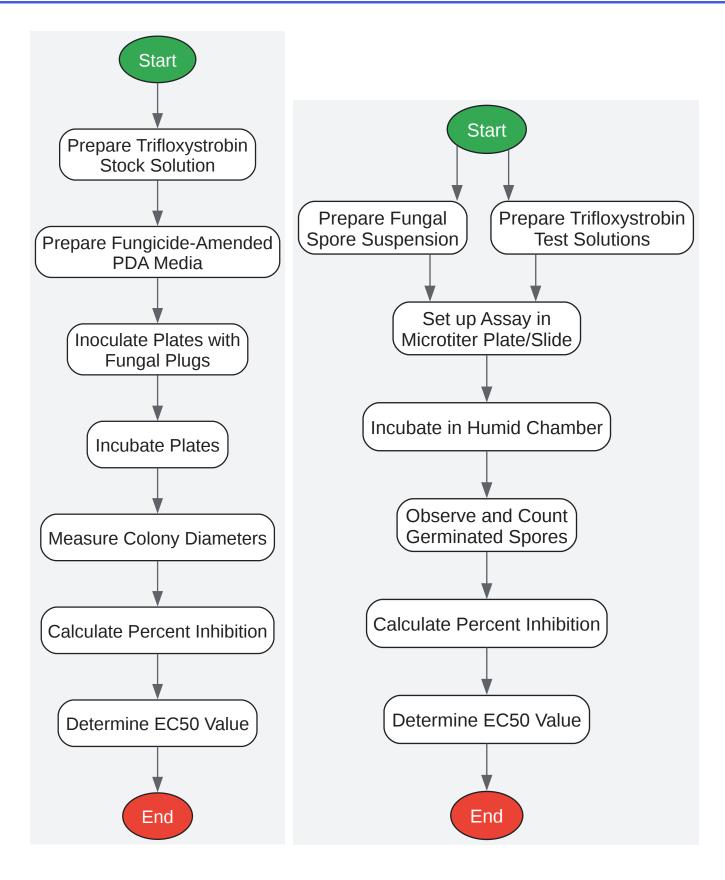
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Trifloxystrobin targets Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain. By binding to the Qo site, it blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting ATP synthesis. The G143A mutation in the cytochrome b protein alters the binding site, reducing the affinity of **Trifloxystrobin** and allowing the electron transport chain to function, which confers resistance.









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